

No Significant Neuroscience Research Found for 4-(Aminomethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Aminomethyl)pyridin-2(1H)-one

Cat. No.: B111612

[Get Quote](#)

Despite a comprehensive search of available scientific literature, there is no significant body of research on the application of **4-(Aminomethyl)pyridin-2(1H)-one** in the field of neuroscience. Consequently, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the absence of published data on its mechanism of action, signaling pathways, and experimental use in this context.

It is crucial to distinguish **4-(Aminomethyl)pyridin-2(1H)-one** from the structurally related but distinct compound 4-Aminopyridine (4-AP). The latter is a well-researched potassium channel blocker with established applications in neurology. 4-AP is known to enhance nerve signal conduction and is used in the management of certain neurological conditions, such as improving walking in patients with multiple sclerosis.

While various derivatives of the pyridin-2(1H)-one scaffold have been synthesized and investigated for a range of therapeutic applications—including as potential selective serotonin reuptake inhibitors (SSRIs), DPP-4 inhibitors for diabetes, and in oncology—this research does not appear to extend to the specific molecule, **4-(Aminomethyl)pyridin-2(1H)-one**, within the domain of neuroscience.

The lack of available data prevents the fulfillment of the core requirements of this request, which include:

- Quantitative Data Presentation: No published studies were found that contain quantitative data such as binding affinities, IC₅₀ values, or efficacy data for **4-(Aminomethyl)pyridin-2(1H)-one** in a neuroscience context.

- Detailed Experimental Protocols: Without published research, there are no established methodologies or key experiments to detail.
- Visualization of Pathways and Workflows: The absence of information on the mechanism of action or experimental application of this compound means there are no signaling pathways or workflows to visualize.

In conclusion, the scientific community has not, to date, published significant research exploring the role or application of **4-(Aminomethyl)pyridin-2(1H)-one** in neuroscience. Therefore, detailed documentation for researchers, scientists, and drug development professionals on this specific topic cannot be generated.

- To cite this document: BenchChem. [No Significant Neuroscience Research Found for 4-(Aminomethyl)pyridin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b111612#application-of-4-aminomethyl-pyridin-2-1h-one-in-neuroscience-research\]](https://www.benchchem.com/product/b111612#application-of-4-aminomethyl-pyridin-2-1h-one-in-neuroscience-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

